2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde
Overview
Description
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde is an organic compound belonging to the pyridine family It is characterized by the presence of a chloro group at the second position, two methyl groups at the fourth and sixth positions, and a carboxaldehyde group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde can be achieved through several methods. One common approach involves the chlorination of 4,6-dimethylpyridine-3-carboxaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the Vilsmeier-Haack reaction, where 4,6-dimethylpyridine is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid.
Reduction: 2-Chloro-4,6-dimethylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify biological molecules selectively.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-Chloro-4,6-dimethylpyridine: Lacks the carboxaldehyde group, making it less reactive in certain chemical reactions.
4,6-Dimethyl-2-chloropyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVHERPAPVWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455344 | |
Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-77-4 | |
Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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